molecular formula C16H16F5N3O2 B6055412 8,9-dimethoxy-5,5-dimethyl-3-(1,1,2,2,2-pentafluoroethyl)-6H-[1,2,4]triazolo[3,4-a]isoquinoline

8,9-dimethoxy-5,5-dimethyl-3-(1,1,2,2,2-pentafluoroethyl)-6H-[1,2,4]triazolo[3,4-a]isoquinoline

Cat. No.: B6055412
M. Wt: 377.31 g/mol
InChI Key: GCMGLXRQWFIDLN-UHFFFAOYSA-N
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Description

8,9-Dimethoxy-5,5-dimethyl-3-(1,1,2,2,2-pentafluoroethyl)-6H-[1,2,4]triazolo[3,4-a]isoquinoline is a complex organic compound known for its unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,9-dimethoxy-5,5-dimethyl-3-(1,1,2,2,2-pentafluoroethyl)-6H-[1,2,4]triazolo[3,4-a]isoquinoline typically involves multi-step organic reactions. The process begins with the preparation of the isoquinoline core, followed by the introduction of the triazole ring through cyclization reactions. The methoxy and methyl groups are introduced via methylation reactions, and the pentafluoroethyl group is added using fluorination techniques. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

8,9-Dimethoxy-5,5-dimethyl-3-(1,1,2,2,2-pentafluoroethyl)-6H-[1,2,4]triazolo[3,4-a]isoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

8,9-Dimethoxy-5,5-dimethyl-3-(1,1,2,2,2-pentafluoroethyl)-6H-[1,2,4]triazolo[3,4-a]isoquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 8,9-dimethoxy-5,5-dimethyl-3-(1,1,2,2,2-pentafluoroethyl)-6H-[1,2,4]triazolo[3,4-a]isoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazoloisoquinolines and related heterocyclic compounds, such as:

Uniqueness

What sets 8,9-dimethoxy-5,5-dimethyl-3-(1,1,2,2,2-pentafluoroethyl)-6H-[1,2,4]triazolo[3,4-a]isoquinoline apart is its unique combination of functional groups and structural features. The presence of the pentafluoroethyl group, in particular, imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

8,9-dimethoxy-5,5-dimethyl-3-(1,1,2,2,2-pentafluoroethyl)-6H-[1,2,4]triazolo[3,4-a]isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F5N3O2/c1-14(2)7-8-5-10(25-3)11(26-4)6-9(8)12-22-23-13(24(12)14)15(17,18)16(19,20)21/h5-6H,7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCMGLXRQWFIDLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=CC(=C(C=C2C3=NN=C(N31)C(C(F)(F)F)(F)F)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F5N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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